molecular formula C21H23N5O3 B11414597 ethyl 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11414597
M. Wt: 393.4 g/mol
InChI Key: JPJHSVHWEQIHKU-UHFFFAOYSA-N
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Description

ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C21H24N4O3. This compound is notable for its unique structure, which includes a pyrazole ring fused with a pyrrole ring, and a piperazine moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized by the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of Pyrazole and Pyrrole Rings: The pyrazole and pyrrole rings are then coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:

    ETHYL 1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLATE: This compound lacks the piperazine moiety, which may result in different biological activities and chemical properties.

    1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of an ester, which may affect its solubility and reactivity.

    PIPERAZINE-1-CARBOXYLIC ACID DERIVATIVES: These compounds contain the piperazine moiety but may have different substituents on the pyrazole or pyrrole rings, leading to variations in their biological activities.

ETHYL 4-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERAZINE-1-CARBOXYLATE stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-(1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H23N5O3/c1-2-29-21(28)25-14-12-24(13-15-25)20(27)18-16-22-26(17-8-4-3-5-9-17)19(18)23-10-6-7-11-23/h3-11,16H,2,12-15H2,1H3

InChI Key

JPJHSVHWEQIHKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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